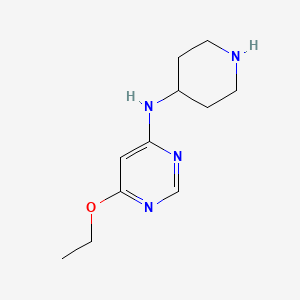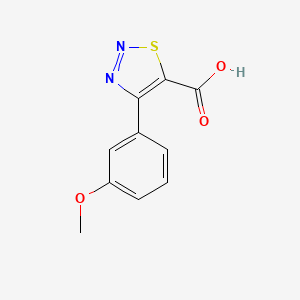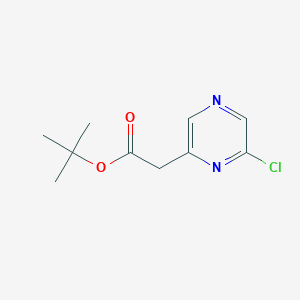
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
Vue d'ensemble
Description
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine (5-BMPP) is a synthetic molecule that has been studied in various scientific contexts and has a wide range of applications. It is a heterocyclic compound, containing a five-membered ring of nitrogen and bromine atoms, and a four-membered ring of carbon and nitrogen atoms. 5-BMPP has been studied for its potential applications in medicinal chemistry, chemical synthesis, and drug delivery.
Applications De Recherche Scientifique
Anticancer Drug Research
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine is a significant intermediate in the synthesis of compounds for anticancer drug research . Its pyrimidine ring structure is a common motif in many pharmaceuticals, and modifications to this core can lead to the development of novel therapeutics with potential anticancer properties.
Chemical Industry Applications
In the chemical industry, this compound serves as a versatile intermediate for the synthesis of various chemicals . Its reactivity, particularly in nucleophilic substitution reactions, makes it valuable for constructing complex molecules that can be used in dyes, agrochemicals, and other industrial chemicals.
Functional Materials Development
The compound’s structural features, including the bromine atom and the piperidinyl group, allow for its incorporation into advanced materials . These materials may have applications in electronics, photonics, or as catalysts in environmental and industrial processes.
Medicinal Chemistry
Within medicinal chemistry, 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine is utilized for the design and synthesis of new drugs . Its molecular framework is conducive to binding with various biological targets, which is crucial for the discovery of new treatments for diseases.
Crystallography and Structural Analysis
The compound’s ability to form crystals makes it a subject of study in crystallography . Analyzing its crystal structure helps understand molecular interactions and stability, which is essential for the design of drugs and materials with desired physical properties.
Density Functional Theory (DFT) Studies
DFT studies of 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine provide insights into its electronic structure and reactivity . These theoretical investigations are fundamental for predicting the behavior of this compound in various chemical reactions and for designing new molecules with specific functions.
Propriétés
IUPAC Name |
5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-8-2-4-14(5-3-8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDMWWAUXIIAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



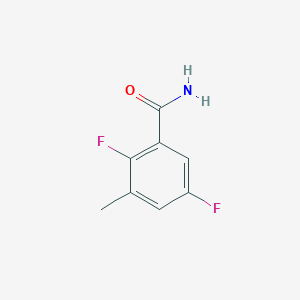
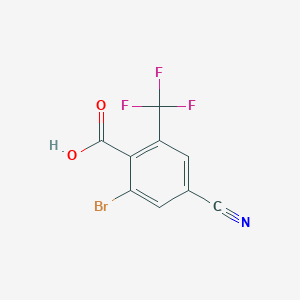






![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)
